1-(2-chlorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
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Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-12-3-1-2-4-13(12)21-16(24)20-8-10-23-9-5-14(22-23)15-11-18-6-7-19-15/h1-7,9,11H,8,10H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYDHIABQNULEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
Key Functional Groups:
- Chlorophenyl group
- Pyrazinyl-pyrazole moiety
- Urea linkage
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit significant biological activities. The specific compound under investigation has shown promising results in various studies related to its antitumor and anti-inflammatory properties.
Antitumor Activity
Several studies have evaluated the antitumor potential of pyrazole derivatives. For instance, compounds similar to This compound have been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 7.01 ± 0.60 | Topoisomerase II inhibition |
| Compound B | MCF-7 | 8.55 ± 0.35 | Microtubule disassembly |
| Compound C | NCIH460 | 14.31 ± 0.90 | CDK2 inhibition |
The compound's mechanism often involves the induction of apoptosis in cancer cells, which is crucial for its therapeutic efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. Studies have shown that compounds with similar structures can significantly reduce inflammation in animal models.
The biological activity of This compound is attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives inhibit key kinases involved in cell proliferation and survival.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruptions in replication and transcription.
- Reactive Oxygen Species (ROS) Modulation : The modulation of ROS levels can lead to increased oxidative stress in cancer cells, promoting apoptosis.
Case Studies
A notable case study involving a related pyrazole derivative demonstrated significant antitumor activity in vivo using xenograft models. The study reported:
- Tumor Reduction : A reduction in tumor volume by over 50% after treatment with the compound.
- Survival Rate Improvement : Enhanced survival rates in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
